(4-Chloropyridin-3-yl)boronic acid hydrochloride
Overview
Description
“(4-Chloropyridin-3-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C5H6BCl2NO2 . It is a type of organoboron compound, which are commonly studied in organic chemistry .
Molecular Structure Analysis
The molecular weight of “(4-Chloropyridin-3-yl)boronic acid hydrochloride” is 230.28 . The exact structure of this compound is not provided in the search results.Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis
(4-Chloropyridin-3-yl)boronic acid hydrochloride is utilized in the synthesis of complex compounds. For instance, Zinad et al. (2018) demonstrated its use in producing 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, showcasing its utility in Suzuki–Miyaura carbon–carbon cross-coupling reactions (Zinad, D., AL-Duhaidahaw, D. L., & Al-Amiery, A. (2018)).
Development of Functionalized Heteroarylpyridines
Smith et al. (2008) reported the synthesis of various functionalized heteroarylpyridine derivatives, including compounds similar to (4-Chloropyridin-3-yl)boronic acid hydrochloride. These compounds are crucial in the development of new pharmaceuticals and materials (Smith, A. E., Clapham, K. M., Batsanov, A., Bryce, M., & Tarbit, B. (2008)).
Chemical Reactions and Purity Analysis
Guoqua (2014) focused on the synthesis process of a similar compound, exploring different reaction conditions and analyzing the purity and structure of the products, which is critical for ensuring the effectiveness of these compounds in various applications (Liu, G. (2014)).
Catalysis and Material Science
Boronic Acid Catalysis
Hashimoto et al. (2015) explored the role of boronic acids, like (4-Chloropyridin-3-yl)boronic acid hydrochloride, in catalysis. They discovered a new catalytic process using boronic acids for the aza-Michael addition, which is significant for developing new synthetic pathways (Hashimoto, T., Gálvez, A., & Maruoka, K. (2015)).
Synthesis of Novel Halopyridinylboronic Acids and Esters
Bouillon et al. (2002) described the synthesis of novel halopyridinylboronic acids and esters, highlighting the versatility of compounds like (4-Chloropyridin-3-yl)boronic acid hydrochloride in creating new materials and chemicals (Bouillon, A., Lancelot, J., Collot, V., Bovy, P., & Rault, S. (2002)).
Molecular Interaction Studies
Zhu et al. (2006) conducted a detailed study on the interactions in an arylboronate system, which is relevant to understanding the behavior of compounds like (4-Chloropyridin-3-yl)boronic acid hydrochloride in various chemical environments (Zhu, L., Shabbir, S. H., Gray, M., Lynch, V., Sorey, S., & Anslyn, E. (2006)).
Biomedical and Sensing Applications
Fluorescent Probes in Biomedical Imaging
Jin et al. (2019) developed a water-soluble BODIPY-based fluorescent probe for detecting hypochlorous acid in living cells, demonstrating the potential of boronic acid derivatives in biomedical imaging and diagnostics (Jin, Y.-H., Lv, M., Tao, Y., Xu, S., He, J., Zhang, J., & Zhao, W. (2019)).
Electronic Communication in Organoboranes
Sundararaman et al. (2006) investigated the electronic communication and binding cooperativity in diborylated compounds, which is important for developing advanced materials and sensors based on boron chemistry (Sundararaman, A., Venkatasubbaiah, K., Victor, M., Zakharov, L., Rheingold, A., & Jäkle, F. (2006)).
Recyclable Absorption Material with Boronate Affinity
Zhang et al. (2021) created a novel boron-adsorbing magnetic material, illustrating the use of boronic acid derivatives in environmental applications and resource recovery (Zhang, T., Li, Y., Zhao, X., Li, W., Sun, X., Li, J., & Lu, R. (2021)).
Safety And Hazards
“(4-Chloropyridin-3-yl)boronic acid hydrochloride” is classified as a warning substance. It may cause skin irritation, serious eye damage, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and not eating, drinking or smoking when using this product .
properties
IUPAC Name |
(4-chloropyridin-3-yl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQLYGOQLKWDHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)Cl)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674412 | |
Record name | (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-3-yl)boronic acid hydrochloride | |
CAS RN |
1072945-69-7 | |
Record name | (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropyridine-3-boronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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